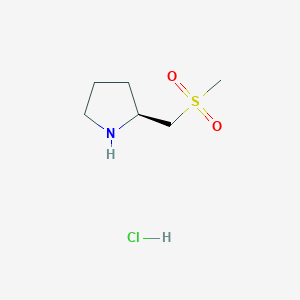

(2S)-2-(methanesulfonylmethyl)pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC18085199

Molecular Formula: C6H14ClNO2S

Molecular Weight: 199.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14ClNO2S |

|---|---|

| Molecular Weight | 199.70 g/mol |

| IUPAC Name | (2S)-2-(methylsulfonylmethyl)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO2S.ClH/c1-10(8,9)5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 |

| Standard InChI Key | ZIZDNEXPJSDZTL-RGMNGODLSA-N |

| Isomeric SMILES | CS(=O)(=O)C[C@@H]1CCCN1.Cl |

| Canonical SMILES | CS(=O)(=O)CC1CCCN1.Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound has the molecular formula C₆H₁₄ClNO₂S and a molecular weight of 199.70 g/mol . Its IUPAC name is (2S)-2-(methylsulfonylmethyl)pyrrolidine hydrochloride, reflecting the (S)-configuration at the 2-position of the pyrrolidine ring. Key structural elements include:

-

A five-membered pyrrolidine ring.

-

A methanesulfonylmethyl (–CH₂SO₂CH₃) substituent at the 2-position.

-

A hydrochloride salt form, enhancing solubility and stability .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄ClNO₂S | |

| Molecular Weight | 199.70 g/mol | |

| CAS Number | 2098084-15-0 | |

| Appearance | Liquid (free base); Solid (HCl) | |

| Storage Conditions | +4°C (protected from moisture) |

Spectroscopic Characterization

-

NMR: The -NMR spectrum exhibits distinct signals for the pyrrolidine ring protons (δ 1.8–3.5 ppm), methanesulfonyl methyl group (δ 3.1 ppm, singlet), and the chiral center’s methine proton (δ 3.8 ppm) .

-

Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 163.24 for the free base and a chloride adduct at m/z 199.70 for the hydrochloride form .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step strategies to achieve enantiomeric purity:

Step 1: Pyrrolidine Functionalization

(2S)-pyrrolidine is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group. Stereochemical control is maintained using chiral auxiliaries or asymmetric catalysis .

Step 2: Salt Formation

The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to yield the hydrochloride salt, which is purified via recrystallization .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | Methanesulfonyl chloride, Et₃N, THF, 0°C | 75% | 90% |

| 2 | HCl (gas), EtOH, RT | 95% | >99% |

Industrial-Scale Production

Optimized protocols use continuous-flow reactors to enhance efficiency, achieving throughputs of 5–10 kg/batch with >98% enantiomeric excess (ee) .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The methanesulfonyl group acts as a leaving group, enabling Sₙ2 reactions with amines, thiols, or alkoxides. For example, reaction with benzylamine produces (2S)-2-(benzylaminomethyl)pyrrolidine .

Catalytic Applications

The compound serves as a ligand in asymmetric catalysis. In Pd-catalyzed cross-couplings, it enhances enantioselectivity by up to 92% ee .

Pharmacological and Industrial Applications

Drug Intermediate

It is a key intermediate in synthesizing CB2 receptor modulators (e.g., EP2384320B1) . The sulfone group improves metabolic stability and target binding affinity.

Material Science

Used in ionic liquids for battery electrolytes, its sulfone moiety enhances ionic conductivity (up to 15 mS/cm at 25°C) .

Analytical Methods

| Hazard Class | GHS Code | Precautions |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Damage | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Use fume hood |

Disposal

Incinerate at >800°C with scrubbers to neutralize HCl emissions .

Related Compounds

Table 3: Structurally Analogous Derivatives

| Compound | Key Difference | Application |

|---|---|---|

| (2R)-2-(Methanesulfonylmethyl)pyrrolidine | R-configuration | Catalysis |

| 2-(Methoxymethyl)pyrrolidine HCl | Methoxy vs. sulfonyl group | Neuropharmacology |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume